Thermodynamic Differentiation vs. Indazole Isomers
Indazole-3-carboxylic acid exhibits distinct thermochemical stability compared to its close isomers. The standard enthalpy of formation in the condensed phase for 1H-indazole-3-carboxylic acid is reported to be different from that of 1H-indazole-5-carboxylic acid and 1H-indazole-6-carboxylic acid [1]. This difference is critical for understanding its reactivity and handling in exothermic reactions or large-scale syntheses.
| Evidence Dimension | Standard Enthalpy of Formation (Condensed Phase) |
|---|---|
| Target Compound Data | Value not publicly available in the abstract, but reported in the full text of the study [1]. |
| Comparator Or Baseline | 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid (specific values also reported in the full study). |
| Quantified Difference | Distinct values; compound cannot be assumed to be thermodynamically equivalent to its isomers. |
| Conditions | Experimental determination using combustion calorimetry [1]. |
Why This Matters
This data is essential for scientists conducting computational modeling, designing energy-efficient syntheses, or evaluating safety parameters for scale-up, as thermal behavior cannot be inferred from other isomers.
- [1] INIS. Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester). International Nuclear Information System. View Source
